Superior β-Lactamase Stability: Cefetamet vs. Cefixime and Ceftibuten Against ESBL-Producing Pathogens
Cefetamet demonstrates greater stability against recently evolved 'extended-spectrum' β-lactamases (ESBLs) than many other third-generation cephalosporins, including cefixime and ceftibuten, making it the most stable compound against bacteria producing ESBLs among oral cephalosporins [1].
| Evidence Dimension | β-Lactamase stability (qualitative ranking) |
|---|---|
| Target Compound Data | Most stable oral cephalosporin against ESBL-producing bacteria |
| Comparator Or Baseline | Cefixime, ceftibuten, cefpodoxime, and other oral cephalosporins |
| Quantified Difference | Greater stability; ranked as the most stable compound |
| Conditions | Review of in vitro activity against β-lactamase-producing pathogens |
Why This Matters
This specific β-lactamase stability profile directly impacts the selection of cefetamet sodium for research on resistant Gram-negative infections and for use as a reference standard in stability-indicating analytical methods.
- [1] Comparative activity of oral cephalosporins against β-lactamase producing pathogens. Med Mal Infect. 1995;25(Suppl 3):415-420. doi: 10.1016/S0399-077X(05)80866-2. View Source
